![molecular formula C10H14Cl2N2O2 B3098135 (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1330750-47-4](/img/structure/B3098135.png)
(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Intercalating Nucleic Acids (INAs) and DNA Stability
- Application: INAs using derivatives of pyrrolidine, including compounds related to (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, have been explored. These compounds were shown to affect the stability of DNA duplexes and three-way junctions (TWJs). Specifically, intercalation into DNA TWJs can improve stabilization when the intercalator moiety is inserted into the junction region (Filichev & Pedersen, 2003).
Catalysis in Chemical Synthesis
- Application: A variant of the compound, 4-(Pyrrolidin-1-yl)pyridine, has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids. This demonstrates its potential role as a catalyst in organic synthesis, enhancing the efficiency of chemical reactions (Sano et al., 2006).
Factor Xa Inhibition
- Application: In the medical field, derivatives of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid, related to the compound , have been investigated for their factor Xa inhibitory activity. These studies contribute to understanding the therapeutic potential of similar compounds in antithrombotic activity (Anselm et al., 2010).
Development of Calcium Antagonists
- Application: Research involving enantiomers of pyrrolidine compounds similar to this compound has contributed to the development of calcium antagonists, important in cardiovascular pharmacology (Tamazawa et al., 1986).
Influenza Neuraminidase Inhibition
- Application: Pyrrolidine core structures, including compounds structurally related to the compound , have been developed as potent inhibitors of influenza neuraminidase. These studies are significant for antiviral drug development (Wang et al., 2001).
Redox-Annulations in Organic Chemistry
- Application: Cyclic amines such as pyrrolidine, a structural element in the compound of interest, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. This illustrates the compound's utility in complex organic synthesis processes (Kang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWLQDUMJSNQW-BPRGXCPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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